L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, potentially altering the peptide’s properties.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, influencing their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
L-Valylglycyl-L-leucyl-L-ornithine: Lacks the diaminomethylidene group, which may affect its biological activity.
L-Valylglycyl-L-leucyl-L-lysine: Similar structure but with a different side chain, leading to different properties.
L-Valylglycyl-L-leucyl-L-arginine: Contains a guanidino group, which can influence its interaction with molecular targets.
Uniqueness
L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue. This modification can enhance its binding affinity and specificity for certain targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
581095-84-3 |
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Molecular Formula |
C19H37N7O5 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H37N7O5/c1-10(2)8-13(25-14(27)9-24-17(29)15(20)11(3)4)16(28)26-12(18(30)31)6-5-7-23-19(21)22/h10-13,15H,5-9,20H2,1-4H3,(H,24,29)(H,25,27)(H,26,28)(H,30,31)(H4,21,22,23)/t12-,13-,15-/m0/s1 |
InChI Key |
UZXBGJRXHCGWJV-YDHLFZDLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(C(C)C)N |
Origin of Product |
United States |
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